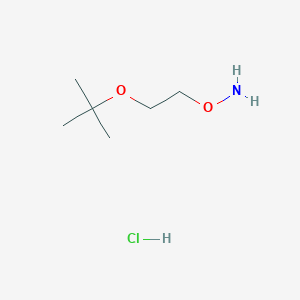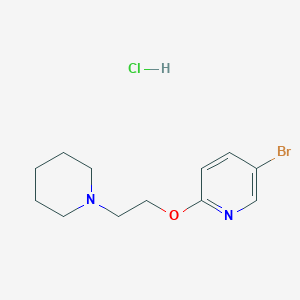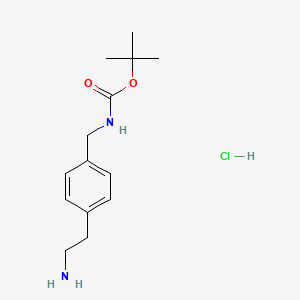
2-Bromo-5-butoxypyridine
Vue d'ensemble
Description
2-Bromo-5-butoxypyridine, also known as 2-bromo-5-butoxy-1-pyridine, is an organic chemical compound belonging to the family of pyridines. This compound is a colorless liquid with a pungent odor and a melting point of -30.2 °C. It is soluble in water, ethanol, and ether. 2-Bromo-5-butoxypyridine is used in various applications, such as in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Applications De Recherche Scientifique
Spectroscopic and Optical Studies
Spectroscopic characterization of similar bromopyridine compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, has been performed using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies, which involve density functional theory (DFT) and time-dependent DFT (TD-DFT), help in understanding the geometric structure, vibrational frequencies, and chemical shift values of these compounds. Such research can provide valuable insights into the physical and chemical properties of 2-Bromo-5-butoxypyridine as well (Vural & Kara, 2017).
Synthesis and Structure Analysis
Research has been conducted on the synthesis of pyridine-based compounds, which can offer insights into the synthesis of 2-Bromo-5-butoxypyridine. For instance, the synthesis and structural analysis of 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3- dioxan-5-yl}pyridinium Ylide, reveals the betaine nature of the compound, which might be relevant for understanding similar structures in 2-Bromo-5-butoxypyridine (Kuhn, Al-Sheikh, & Steimann, 2003).
Applications in Molecular and Chemical Synthesis
The synthesis of novel pyridine-based derivatives through methods like Suzuki cross-coupling reactions has been explored. These syntheses involve palladium-catalyzed reactions and are significant for the potential production of various pyridine derivatives, including 2-Bromo-5-butoxypyridine. Such research provides insights into the methods and efficiencies of these synthetic processes (Ahmad et al., 2017).
Interaction with DNA and Antimicrobial Activities
Bromopyridines have been studied for their interaction with DNA and antimicrobial activities. For instance, the interaction of 5-Bromo-2-(trifluoromethyl)pyridine with pBR322 plasmid DNA and its antimicrobial activities have been investigated. This research can provide a framework for understanding how 2-Bromo-5-butoxypyridine might interact with biological systems (Vural & Kara, 2017).
Propriétés
IUPAC Name |
2-bromo-5-butoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-2-3-6-12-8-4-5-9(10)11-7-8/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOZIGCXKARPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



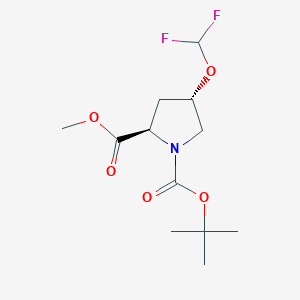
![1-[3-(Aminomethyl)azetidin-1-yl]-2-methoxyethan-1-one hydrochloride](/img/structure/B1382881.png)
![7-(Aminomethyl)-6-oxaspiro[3.4]octan-5-one hydrochloride](/img/structure/B1382885.png)


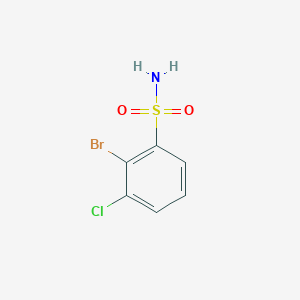
![tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride](/img/structure/B1382894.png)
